7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
The compound “7-(4-ethoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that belongs to the class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned has additional functional groups attached to the pyrimidine ring, including an ethoxyphenyl group, a nitrobenzylthio group, and two dione groups.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions due to the presence of the nitrogen atoms and the aromatic ring . The specific reactions that “this compound” can undergo would depend on the conditions and the reagents used.Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
It can be inferred from similar compounds that they inhibit cdk2, thereby disrupting the cell cycle progression . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing its interaction with cyclin A2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound can lead to significant alterations in cell cycle progression, potentially inducing apoptosis within certain cell types . This could result in the reduction of tumor growth and the proliferation of cancer cells .
Future Directions
Future research on pyrimidines is likely to focus on developing new synthesis methods and exploring their potential pharmacological effects . Detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-4-33-17-11-7-15(8-12-17)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)34-13-14-5-9-16(10-6-14)28(31)32/h5-12H,4,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZATTYRDJYWDFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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